N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (hereafter referred to as the target compound) is a pyridazinone-based acetamide derivative. Its structure comprises:
- A pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 3-methoxyphenyl group.
- An acetamide linker at position 1 of the pyridazinone, connected to a 3-bromophenyl moiety.
This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes (e.g., acetylcholinesterase) or receptors (e.g., formyl peptide receptors, FPRs).
Properties
Molecular Formula |
C19H16BrN3O3 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H16BrN3O3/c1-26-16-7-2-4-13(10-16)17-8-9-19(25)23(22-17)12-18(24)21-15-6-3-5-14(20)11-15/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
WHZWCCUZKZHTGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyridazinone core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines
Biological Activity
N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is , with a molecular weight of approximately 414.3 g/mol. Its structure features a bromophenyl group, a methoxyphenyl moiety, and a pyridazinone core, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is linked to its interactions with various biological targets, including enzymes and receptors. The presence of bromine and methoxy substituents enhances its binding affinity and specificity, potentially influencing several biochemical pathways. Research indicates that compounds in the pyridazinone class, such as this one, may exhibit activities including:
- Antioxidant properties
- Anticancer effects
- Antimicrobial activity
These activities suggest that the compound may inhibit or activate specific pathways critical for cellular function .
Anticancer Activity
Studies have shown that N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary investigations into its efficacy against human tumor cell lines such as RKO and HeLa revealed IC50 values ranging from 49.79 µM to 113.70 µM, indicating potent cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
The effectiveness against these cell lines suggests that the compound could be a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates promising leishmanicidal activity against Leishmania mexicana promastigotes, suggesting potential use in treating leishmaniasis . However, further studies are necessary to fully elucidate its spectrum of antimicrobial activity.
Synthesis and Structural Modifications
The synthesis of N-(3-bromophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions designed to optimize yield and purity. These synthetic routes allow for structural modifications that may enhance biological activity or create derivatives with improved pharmacological profiles .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of similar pyridazinone derivatives highlighted their diverse biological activities, including antioxidant and anticancer properties . The findings from this research underscore the importance of structural diversity in enhancing biological efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
The target compound is compared below with structurally related pyridazinone-acetamide derivatives, focusing on substituent effects, synthetic yields, and biological activities.
Substituent Variations on the Pyridazinone Core
3-Methoxyphenyl vs. Heterocyclic Substituents
- N-(3-Bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazinyl]acetamide (): Replacing 3-methoxyphenyl with a 3,5-dimethylpyrazole group adds hydrogen-bonding sites and steric bulk. This substitution may alter binding kinetics, as pyrazole rings often participate in target interactions (e.g., kinase inhibition) .
- Compound 8a (): Features 3-methyl and 4-(methylthio)benzyl groups on the pyridazinone. Reported yield: 10%, significantly lower than the target compound’s synthetic efficiency .
Halogenated vs. Non-Halogenated Pyridazinones
- N-(3-(Azepan-1-ylsulfonyl)phenyl)-2-(4,5-dichloro-6-oxopyridazinyl)acetamide (): Incorporates 4,5-dichloro substituents on the pyridazinone. This compound showed 79% yield, suggesting efficient synthesis despite higher complexity .
Acetamide Linker and Aryl Group Modifications
Bromophenyl Position (Meta vs. Para)
- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methylpyridinonyl]acetamide) (): The 4-bromophenyl group (para position) may reduce steric hindrance compared to the target compound’s 3-bromophenyl (meta). AMC3’s pyridinone core (vs. pyridazinone) and additional cyano/methyl groups contribute to its FPR-modulating activity, highlighting the impact of heterocycle choice .
- N-(4-Bromophenyl)acetamide derivatives (): Crystallographic studies show bond-length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogues), suggesting conformational differences that could affect target binding .
Phenyl vs. Piperazine/Other Moieties
- Antipyrine/Pyridazinone Hybrids (e.g., 6e–6h, ): Replace the bromophenyl group with piperazine-linked chlorophenyl/fluorophenyl moieties. These hybrids exhibit modified pharmacokinetic profiles; for example, 6g (4-fluorophenyl) shows 42% yield and IR C=O peaks at 1662 cm⁻¹, indicating stable amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
